2-Bromo-4-methoxybenzyl Alcohol

Vue d'ensemble

Description

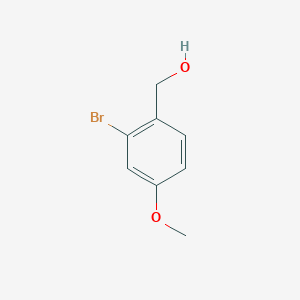

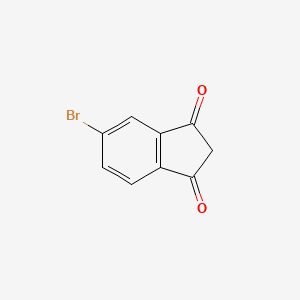

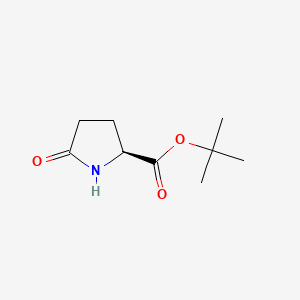

2-Bromo-4-methoxybenzyl alcohol is a chemical compound that is not directly discussed in the provided papers, but its structure and reactivity can be inferred from related compounds. It is an aromatic compound with a bromine atom and a methoxy group attached to a benzene ring, which is further linked to an alcohol functional group. This structure suggests that it would have interesting reactivity patterns, particularly in the context of bromination and methoxylation reactions, as well as potential applications in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related compounds provides insight into potential methods for synthesizing 2-Bromo-4-methoxybenzyl alcohol. For instance, the synthesis of methyl 4-bromo-2-methoxybenzoate involved bromination and hydrolysis starting from 4-bromo-2-fluorotoluene, followed by cyanidation, methoxylation, hydrolysis, and esterification . Similarly, the synthesis of 3-(alkoxymethyl)-alpha-(N-substituted aminomethyl)-4-hydroxybenzyl alcohols as potential bronchodilators involved the introduction of a methoxymethyl group . These methods could potentially be adapted for the synthesis of 2-Bromo-4-methoxybenzyl alcohol.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Bromo-4-methoxybenzyl alcohol has been studied using various techniques. For example, X-ray diffraction was used to determine the crystal structure of a related compound, 3-[4-bromo-alpha(R*)-methoxybenzyl]-6-chloro-3(S*),4(S*)-dihydroxychroman . Density functional theory (DFT) calculations were also applied to optimize geometry and predict UV spectral features . These studies provide a foundation for understanding the molecular structure of 2-Bromo-4-methoxybenzyl alcohol.

Chemical Reactions Analysis

The reactivity of bromo and methoxy substituted benzyl alcohols has been explored in various reactions. Bromination reactions of dimethyl-4-methoxybenzyl alcohol derivatives have been studied, showing that the presence of electron-donating or -withdrawing groups at the benzylic position strongly affects the outcome . Additionally, o-bromobenzyl alcohol has been used as a reagent in cascade reactions to synthesize polycyclic aromatic hydrocarbons . These studies suggest that 2-Bromo-4-methoxybenzyl alcohol would also participate in interesting chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-4-methoxybenzyl alcohol can be inferred from related compounds. For instance, the influence of methoxy groups on the acidity of benzyl alcohol radical cations in aqueous solution has been investigated, revealing a shift from carbon to oxygen acidity in the side-chain deprotonation of these cations . Such insights are valuable for predicting the behavior of 2-Bromo-4-methoxybenzyl alcohol in different chemical environments.

Applications De Recherche Scientifique

Bromination of Benzyl Alcohol Derivatives

- Study : Nakatani et al. (1984) explored the bromination of 2,6-Dimethyl-4-methoxybenzyl alcohol derivatives. They found that the reaction is significantly influenced by the electronegativity of a benzyl substituent, yielding various bromination products (Nakatani et al., 1984).

Photocatalytic Oxidation

- Study : Higashimoto et al. (2009) conducted research on the photocatalytic oxidation of benzyl alcohol derivatives, including 4-methoxybenzyl alcohol, on titanium dioxide under UV and visible light. This process led to high conversion and selectivity in forming corresponding aldehydes (Higashimoto et al., 2009).

Dibenzyl Bromophenols

- Study : Xu et al. (2004) isolated novel dibenzyl bromophenols from the brown alga Leathesia nana, including derivatives that involve 4-methoxybenzyl alcohol. These compounds demonstrated selective cytotoxicity against various human cancer cell lines (Xu et al., 2004).

Synthesis and Antiplasmodial Activity

- Study : Hadanu et al. (2010) synthesized (1)-N-(4-methoxybenzyl)-1,10-phenanthroline bromide, starting from 4-methoxybenzaldehyde. This compound displayed significant antiplasmodial activities against Plasmodium falciparum strains (Hadanu et al., 2010).

Oligoribonucleotide Synthesis

- Study : Takaku and Kamaike (1982) introduced the 4-methoxybenzyl group to the 2′-hydroxyl group of adenosine, demonstrating its utility in the synthesis of oligoribonucleotides via phosphotriester approach (Takaku & Kamaike, 1982).

Safety And Hazards

Propriétés

IUPAC Name |

(2-bromo-4-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPRYBABESPGVEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80448446 | |

| Record name | Benzenemethanol, 2-bromo-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-methoxybenzyl Alcohol | |

CAS RN |

163190-79-2 | |

| Record name | Benzenemethanol, 2-bromo-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzene, [(4-pentenyloxy)methyl]-](/img/structure/B1279034.png)

![2-[(Benzenesulfonyl)methyl]aniline](/img/structure/B1279040.png)